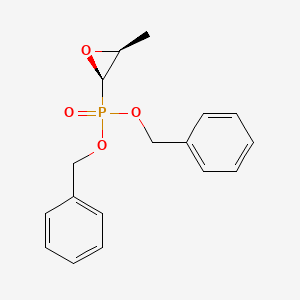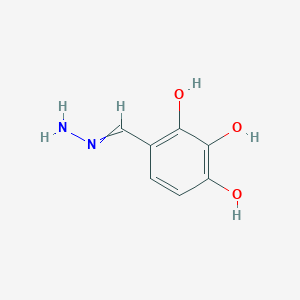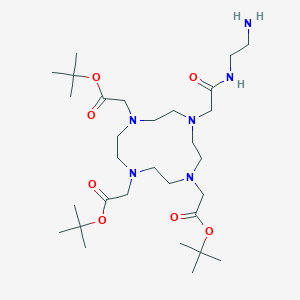![molecular formula C₂₄H₆Br₆ B1145127 2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene CAS No. 529502-64-5](/img/new.no-structure.jpg)
2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene is a complex organic compound with the molecular formula C24H6Br6. It is characterized by the presence of six bromine atoms and a unique tribenzo[a,e,i]cyclododecene structure, which makes it an interesting subject of study in various fields of chemistry and material science .
Vorbereitungsmethoden
The synthesis of 2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene typically involves the bromination of tribenzo[a,e,i]cyclododecene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired positions .
Analyse Chemischer Reaktionen
2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form less brominated derivatives.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of different oxidation products.
Wissenschaftliche Forschungsanwendungen
2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene has several scientific research applications:
Material Science:
Organic Synthesis: It serves as a precursor for the synthesis of other complex organic molecules, making it valuable in organic synthesis research.
Chemical Probes: The compound is used in the development of chemical probes for studying various biochemical processes.
Wirkmechanismus
The mechanism of action of 2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s unique structure enables it to interact with different pathways, making it a versatile molecule for research .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene stands out due to its high bromine content and unique tribenzo[a,e,i]cyclododecene structure. Similar compounds include:
2,3,8,9,14,15-Hexachloro-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene: This compound has chlorine atoms instead of bromine, resulting in different reactivity and applications.
2,3,8,9,14,15-Hexamethyl-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene:
Eigenschaften
CAS-Nummer |
529502-64-5 |
|---|---|
Molekularformel |
C₂₄H₆Br₆ |
Molekulargewicht |
773.73 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






